molecular formula C17H23BrN2O5 B8152977 tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8152977
M. Wt: 415.3 g/mol
InChI Key: DCTHMWAKIFMYOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a bromonitrophenoxy methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The bromonitrophenoxy methyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenoxy group can participate in various binding interactions, while the piperidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

tert-butyl 3-[(3-bromo-5-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-6-4-5-12(10-19)11-24-15-8-13(18)7-14(9-15)20(22)23/h7-9,12H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTHMWAKIFMYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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